4-溴-3-硝基吡啶盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of 4-Bromo-3-nitropyridine hydrochloride involves several steps. Initially, pyridine or substituted pyridines react with N2O5 in an organic solvent, yielding the N-nitropyridinium ion. Subsequent reaction of this ion with SO2/HSO3 in water leads to the formation of 3-nitropyridine with a yield of approximately 77%. Interestingly, the reaction mechanism does not follow the typical electrophilic aromatic substitution; instead, it involves a [1,5] sigmatropic shift, causing the nitro group to migrate from the 1-position to the 3-position .

Molecular Structure Analysis

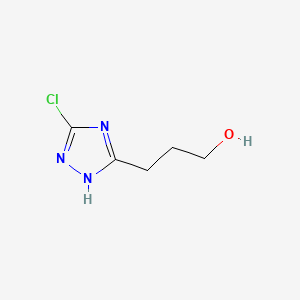

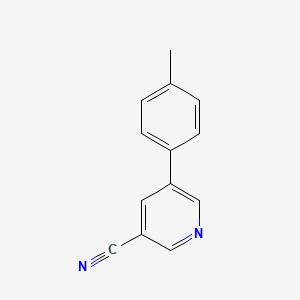

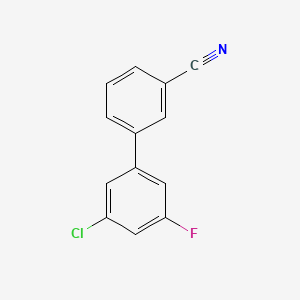

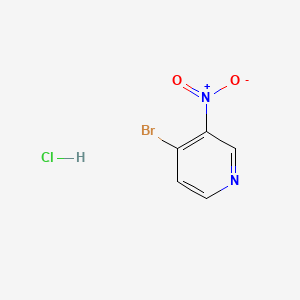

The molecular structure of 4-Bromo-3-nitropyridine hydrochloride consists of a pyridine ring with a bromine atom at the 4-position and a nitro group at the 3-position. The hydrochloride salt forms due to the presence of the chloride ion. The molecular weight of this compound is approximately 239.45 g/mol . You can visualize the structure here .

Chemical Reactions Analysis

- Substitution Reactions : 4-Bromo-3-nitropyridine hydrochloride can undergo substitution reactions. For instance, it can be substituted with ammonia and amines using the vicarious substitution method or the oxidative substitution method. These reactions occur para to the nitro group, yielding a series of 4-substituted-2-alkylamino-5-nitropyridines .

- Formation of 5-Nitropyridine-2-sulfonic Acid : A two-step reaction starting from 3-nitropyridine results in the formation of 5-nitropyridine-2-sulfonic acid .

科学研究应用

-

Synthetic Applications of Nitropyridine Derivatives

- Application: Nitropyridine derivatives are used in the synthesis of various complex organic compounds. For instance, photolysis of phenylazide releases singlet phenylnitrene, which in solution rapidly rearranges to 1,2azacycloheptatetraene .

- Method: The process involves the use of photolysis and specific temperature conditions to facilitate the rearrangement of the compounds .

- Results: The study resulted in the formation of 2 and 3 cyanopyrrole as well as minor amounts of the dicyanocompound .

-

Nitropyridines: Synthesis and Reactions

- Application: Nitropyridines are used in the synthesis of imidazo[4,5-c]pyridines from 4-aminopyridine .

- Method: The reaction involves the use of N2O5 in an organic solvent to give the N-nitropyridinium ion. This is then reacted with SO2/HSO3– in water to obtain 3-nitropyridine .

- Results: The method gives good yields for 4-substituted and moderate yields for 3-substituted pyridines .

安全和危害

属性

IUPAC Name |

4-bromo-3-nitropyridine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrN2O2.ClH/c6-4-1-2-7-3-5(4)8(9)10;/h1-3H;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEUXXJASPJSLDW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1Br)[N+](=O)[O-].Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50743677 |

Source

|

| Record name | 4-Bromo-3-nitropyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50743677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.45 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-3-nitropyridine hydrochloride | |

CAS RN |

1260816-42-9 |

Source

|

| Record name | 4-Bromo-3-nitropyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50743677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(S)-RuCl[(p-cymene)(DM-BINAP)]Cl](/img/structure/B578596.png)